1,2,4-Oxadiazole, 3-phenyl-5-ureido-
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Overview
Description
1,2,4-Oxadiazole, 3-phenyl-5-ureido- is a heterocyclic compound that contains an oxadiazole ring, which is a five-membered ring consisting of one oxygen and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-oxadiazole derivatives typically involves the reaction of amidoximes with carboxylic acid derivatives. One common method includes the treatment of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at elevated temperatures to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain 3,5-disubstituted 1,2,4-oxadiazole derivatives .
Industrial Production Methods: Industrial production methods for 1,2,4-oxadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Oxadiazole, 3-phenyl-5-ureido- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazolium salts, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can lead to the formation of different heterocyclic compounds.
Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Iodobenzene and Oxone are commonly used oxidizing agents.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxadiazole derivatives, which have applications in pharmaceuticals and materials science .
Scientific Research Applications
1,2,4-Oxadiazole, 3-phenyl-5-ureido- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,4-oxadiazole, 3-phenyl-5-ureido- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1,2,4-Oxadiazole, 3-phenyl-5-ureido- can be compared with other similar compounds:
1,3,4-Oxadiazole: This isomer is more stable and commonly used in medicinal chemistry.
1,2,5-Oxadiazole: Less stable and less frequently used compared to 1,2,4-oxadiazole.
1,2,3-Oxadiazole: This isomer is unstable and rarely used in practical applications.
The uniqueness of 1,2,4-oxadiazole, 3-phenyl-5-ureido- lies in its diverse biological activities and potential for use in various scientific fields, making it a valuable compound for further research and development.
Properties
CAS No. |
5421-95-4 |
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Molecular Formula |
C9H8N4O2 |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
(3-phenyl-1,2,4-oxadiazol-5-yl)urea |
InChI |
InChI=1S/C9H8N4O2/c10-8(14)12-9-11-7(13-15-9)6-4-2-1-3-5-6/h1-5H,(H3,10,11,12,13,14) |
InChI Key |
LMIXYJYVSQYMNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)NC(=O)N |
Origin of Product |
United States |
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